![molecular formula C14H17F2N3O2 B5745031 1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5745031.png)
1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide, also known as DAPT, is a small molecule inhibitor that has gained significant attention in scientific research. DAPT is a potent inhibitor of gamma-secretase, an enzyme that is responsible for the cleavage of amyloid precursor protein (APP) and the production of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Mécanisme D'action
1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide acts as a potent inhibitor of gamma-secretase, which is responsible for the cleavage of amyloid precursor protein (APP) and the production of beta-amyloid peptides. By inhibiting gamma-secretase, 1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide reduces the production of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer's disease. 1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide also inhibits the Notch signaling pathway by preventing the cleavage of Notch receptors, which are involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects in scientific research. In Alzheimer's disease, 1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide reduces the production of beta-amyloid peptides and amyloid plaques in the brain. In cancer, 1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide inhibits the Notch signaling pathway, which leads to reduced cell proliferation, differentiation, and apoptosis. 1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide has also been shown to have anti-inflammatory effects and to protect against ischemic injury in stroke.
Avantages Et Limitations Des Expériences En Laboratoire
1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide has several advantages for lab experiments, including its potent inhibitory activity against gamma-secretase and the Notch signaling pathway, its low toxicity, and its ability to cross the blood-brain barrier. However, 1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide also has some limitations, such as its low solubility in water and its potential to interact with other proteins and enzymes.
Orientations Futures
There are several future directions for the scientific research on 1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide. One direction is to investigate the potential therapeutic applications of 1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide in other diseases, such as stroke, inflammation, and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of gamma-secretase and the Notch signaling pathway. Additionally, the development of new drug delivery systems for 1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide could improve its solubility and bioavailability. Finally, the use of 1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide in combination with other drugs or therapies could enhance its therapeutic efficacy and reduce potential side effects.
Méthodes De Synthèse
1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide can be synthesized using a simple two-step procedure. The first step involves the reaction of 2,4-difluoroaniline with ethyl 4-piperidinecarboxylate to produce 1-(2,4-difluorophenyl)-4-piperidinecarboxamide. The second step involves the reaction of the amide with 2-oxoethyl isocyanate to produce 1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide. This synthesis method has been optimized to produce high yields of 1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide with high purity.
Applications De Recherche Scientifique
1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide has been extensively studied in scientific research for its potential therapeutic applications in Alzheimer's disease, cancer, and other diseases. In Alzheimer's disease, 1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide has been shown to inhibit the production of beta-amyloid peptides, which are the major components of amyloid plaques in the brain. In cancer, 1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide has been shown to inhibit the Notch signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis. 1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide has also been studied in other diseases, such as stroke, inflammation, and cardiovascular diseases.
Propriétés
IUPAC Name |
1-[2-(2,4-difluoroanilino)-2-oxoethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3O2/c15-10-1-2-12(11(16)7-10)18-13(20)8-19-5-3-9(4-6-19)14(17)21/h1-2,7,9H,3-6,8H2,(H2,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUKSIKJPGTIIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

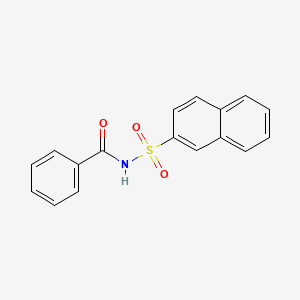

![N-(3-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5744968.png)
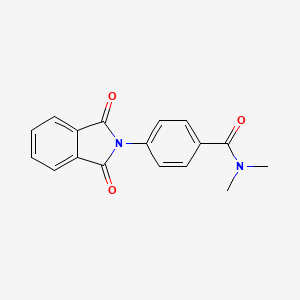

![5-[(4-isopropylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5744983.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5744984.png)
![N-cyclopentyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5745001.png)
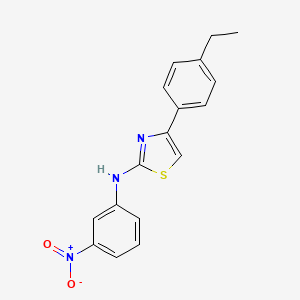
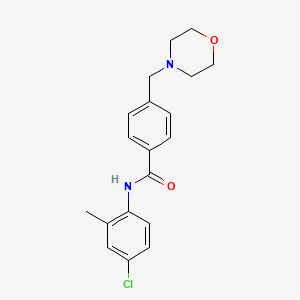
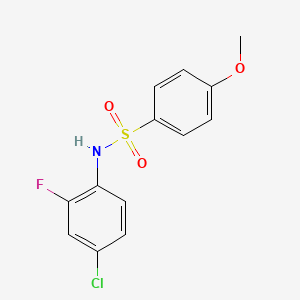
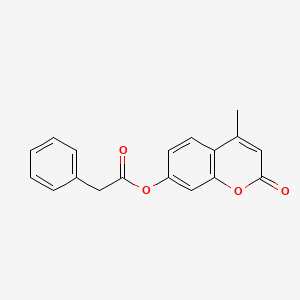
![5-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5745047.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenoxy)-N-methylacetamide](/img/structure/B5745053.png)